The synthesis of Hemoglobin Birmingham involves genetic mutations that affect the normal production of hemoglobin proteins. The specific mutation leading to this variant can be studied through various methodologies, including:
These methods provide insights into how mutations alter the synthesis pathways of hemoglobin and contribute to the phenotypic variations observed in patients.
Data from studies indicate that Hemoglobin Birmingham may exhibit distinct biochemical properties compared to normal adult hemoglobin, affecting its interaction with oxygen and other ligands.
Hemoglobin Birmingham undergoes several chemical reactions that are crucial for its role in oxygen transport:
Technical details regarding these reactions often involve spectroscopic methods to analyze binding affinities and reaction kinetics under various physiological conditions.
The mechanism of action for Hemoglobin Birmingham primarily revolves around its altered ability to bind and release oxygen:
Data from studies indicate that individuals with Hemoglobin Birmingham may experience varying degrees of hypoxia or other related symptoms due to these alterations.
The physical and chemical properties of Hemoglobin Birmingham differ from those of normal hemoglobins:
Relevant data indicate that these properties can influence clinical outcomes for individuals carrying this variant .
Hemoglobin Birmingham has several scientific applications:
Hemoglobin Birmingham represents a rare unstable hemoglobin variant resulting from a complex molecular alteration in the β-globin chain. First documented in 1990, this variant causes clinically significant hemolytic anemia due to premature red blood cell destruction. Unlike thalassemias (quantitative hemoglobin production defects), Hemoglobin Birmingham is categorized among qualitative structural hemoglobinopathies where an abnormal protein structure compromises hemoglobin stability and function [6] [9]. Its study offers critical insights into genotype-phenotype correlations in hemoglobin disorders and exemplifies how small genetic alterations can provoke severe hematological consequences.
The identification of Hemoglobin Birmingham was reported in a seminal 1990 study published in the journal Blood. Researchers characterized this variant in an African American adult male presenting with severe hemolytic anemia. The name "Birmingham" follows the established convention of naming hemoglobin variants after their city or place of discovery—in this case, Birmingham, Alabama, USA [9].
Molecular characterization revealed a nine-nucleotide deletion within the β-globin gene (HBB). This deletion spanned codons 141 to 144, precisely eliminating the DNA sequence coding for the amino acids Leu-Ala-His-Lys at positions 141–144 of the β-globin chain. Remarkably, this deletion created a new triplet codon (CAG) from residual nucleotides (the 'C' from codon 141 and the 'AG' from codon 144), leading to the insertion of a single glutamine (Gln) residue in place of the four deleted amino acids [1] [9]. This molecular lesion (β141-144Leu-Ala-His-Lys→Gln) defines Hemoglobin Birmingham.
Table 1: Molecular Pathology of Hemoglobin Birmingham
Feature | Detail |
---|---|
Discovery Year | 1990 |
Place of Discovery | Birmingham, Alabama, USA |
Reported Patient | Adult Black Male with severe hemolytic anemia |
Affected Gene | HBB (Beta-globin gene) |
Nucleotide Change | 9-nucleotide deletion (codons 141-144) |
Amino Acid Change | Deletion: Leu141, Ala142, His143, Lys144; Insertion: Gln |
Protein Notation | β141-144Leu-Ala-His-Lys→Gln |
Primary Consequence | Profound hemoglobin instability → Hemolytic Anemia |
Hemoglobin Birmingham is distinctly classified within the spectrum of hemoglobinopathies based on its molecular pathology and biochemical behavior:
Table 2: Classification of Hemoglobin Birmingham Relative to Other Hemoglobinopathies
Classification Criterion | Category | Hemoglobin Birmingham | Common Examples for Comparison |
---|---|---|---|
Type of Defect | Qualitative (Structural) | Yes | HbS, HbC, HbE |
Quantitative (Thalassemia) | No | β-thalassemia, α-thalassemia | |
Affected Globin Chain | Alpha (α)-chain | No | Hb G-Philadelphia, Hb Hasharon |
Beta (β)-chain | Yes | HbS, HbC, HbE | |
Primary Pathophysiology | Sickling | No | HbS (Sickle Cell Disease) |
Instability | Yes (Primary Pathology) | Hb Köln, Hb Hammersmith | |
Altered Oxygen Affinity | No (Instability dominates) | Hb Chesapeake (High affinity), Hb Kansas (Low affinity) | |
Inheritance Pattern | Autosomal Codominant | Yes | All structural hemoglobin variants |
Hemoglobin Birmingham is recognized as an exceedingly rare variant. Since its initial discovery in 1990, only a handful of cases have been documented in the scientific literature. The true global prevalence remains unknown due to its rarity and likely underdiagnosis, particularly in regions with limited access to specialized hematological and genetic testing [9] [1].
Table 3: Prevalence Context of Hemoglobin Disorders
Hemoglobin Disorder | Key Geographic Regions of High Prevalence | Estimated Carrier Frequency in High Prevalence Regions | Notes |
---|---|---|---|
Sickle Cell Trait (HbAS) | Sub-Saharan Africa, Central India, Saudi Arabia, Greece, Turkey | 5% to 30% (up to 40% regionally) [2] [3] | ~300 million carriers globally |
Hemoglobin C (HbAC/CC) | West Africa (Burkina Faso, Mali, N. Ghana, Ivory Coast) | 10% to 25% (trait) [6] | Often co-occurs with HbS trait |
Hemoglobin E (HbAE/EE) | Southeast Asia (Cambodia, Thailand, Laos, Vietnam, NE India, Bangladesh) | 30% to 60% (trait) [2] [6] | HbE/β-thalassemia is a major public health issue |
β-Thalassemia Trait | Mediterranean, Middle East, Central & South Asia, SE Asia | 1% to 20% [2] [3] | ~80-90 million carriers globally |
α-Thalassemia Trait | Southeast Asia, Southern China, Mediterranean, Middle East, Africa | 5% to 40% (up to 60-70% regionally) [2] | Wide spectrum from silent carrier to HbH disease |
Hemoglobin Birmingham | Initially described in USA (African Descent) | Extremely Rare (Single documented case/family) | Requires molecular confirmation |
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: